1-Bromo-4-(chloromethyl)-2-methylbenzene

描述

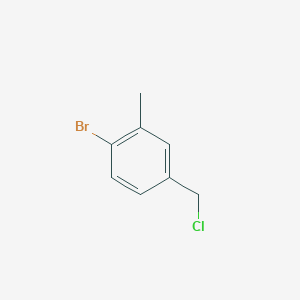

1-Bromo-4-(chloromethyl)-2-methylbenzene: is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a chloromethyl group at the fourth position, and a methyl group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(chloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the bromination of 4-(chloromethyl)-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out at room temperature and monitored until the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, purified, and analyzed for quality control.

化学反应分析

Suzuki-Miyaura Coupling

The bromine atom undergoes selective C(sp²)–Br bond coupling with arylboronic acids under palladium catalysis. Key findings include:

| Reaction Conditions | Yield (%) | Product | Source |

|---|---|---|---|

| Pd(OAc)₂ (0.2 mol %), PCy₃·HBF₄ (0.4 mol %), Cs₂CO₃, toluene/H₂O, 80°C, 2 h | 75–98 | 4-(Chloromethyl)-2-methyl-1,1'-biphenyl |

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, followed by transmetalation with arylboronic acid and reductive elimination to yield the biphenyl product .

-

Selectivity : The chloromethyl group remains intact due to preferential activation of the C–Br bond over C–Cl bonds .

Iron- and Cobalt-Catalyzed Coupling

Fe/Co catalysts enable coupling with lithium arylboronates or other nucleophiles:

-

FeCl₂/IMes ligand system facilitates coupling with pyrrole derivatives at 60°C (yield: 82%) .

-

CoCl₂ with bis(phosphine) ligands achieves methylbiphenyl derivatives .

At the Chloromethyl Group

The benzylic chloromethyl group undergoes SN2 reactions with nucleophiles:

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Piperazine | K₂CO₃, CH₃CN, 25°C, 10 h | N-(2-methylbenzyl)piperazine | 92 | |

| Thiophen-3-ylboronic acid | CoCl₂, THF, 80°C | Thiophene-substituted derivative | 68 |

-

Steric Effects : The adjacent methyl group at position 2 slightly hinders bulky nucleophiles, reducing yields compared to non-methylated analogs .

At the Bromine Site

Aryl bromides typically resist nucleophilic substitution unless activated. Electron-withdrawing chloromethyl and methyl groups marginally enhance reactivity in polar aprotic solvents (e.g., DMF, 120°C), but yields remain low (<30%) .

Hydrolysis of Chloromethyl Group

The chloromethyl group hydrolyzes to a hydroxymethyl derivative under basic conditions:

| Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NaOH (10%), H₂O/EtOH, reflux | 4-(Hydroxymethyl)-2-methylbromobenzene | 85 |

Elimination Reactions

Strong bases (e.g., KOtBu) induce β-elimination, forming a styrene derivative:

-

Yield : ~40% (unoptimized).

Comparative Reactivity Analysis

| Reaction Type | Reactivity (Relative Rate) | Key Influencing Factors |

|---|---|---|

| Suzuki-Miyaura coupling | High | Pd catalyst, electron-deficient aryl bromide |

| SN2 at chloromethyl | Moderate | Solvent polarity, nucleophile strength |

| Hydrolysis | High | Base concentration, temperature |

| Elimination | Low | Base strength, steric hindrance from methyl group |

科学研究应用

Organic Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in:

- Pharmaceutical Development : As a starting material for synthesizing various pharmaceuticals, it can lead to compounds with potential pharmacological activities.

- Agrochemicals : It is utilized in the synthesis of agrochemical products, enhancing agricultural productivity.

- Specialty Chemicals : The compound serves as a building block for producing specialty chemicals used in different industries .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit various biological activities, making it a valuable candidate in drug discovery processes. For instance, studies have indicated that halogenated benzene derivatives can influence biological systems' metabolic pathways and toxicity profiles .

Biological Research

The compound is also relevant in biological studies, where it can be used to investigate the effects of halogenated derivatives on cellular mechanisms. This includes:

- Toxicity Studies : Understanding how similar compounds interact with biological systems helps assess their safety and environmental impact.

- Metabolism Studies : Serving as a model compound to study metabolic pathways involving halogenated compounds .

Substitution Reactions

This compound can undergo various substitution reactions. For example:

- Nucleophilic Substitution : The bromine and chloromethyl groups can be replaced by other functional groups using nucleophiles such as sodium hydroxide or potassium tert-butoxide.

Case Study: Pd-Catalyzed Cross-Coupling Reactions

A significant application of this compound is in palladium-catalyzed cross-coupling reactions with arylboronic acids. Research has demonstrated that:

作用机制

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-methylbenzene involves its interaction with various molecular targets. The bromine and chloromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties. These reactions are facilitated by the presence of specific enzymes or catalysts in biological systems or chemical processes.

相似化合物的比较

1-Bromo-4-chlorobenzene: Similar structure but lacks the methyl group at the second position.

4-Bromobenzyl chloride: Similar structure but lacks the methyl group at the second position.

2-Bromo-4-chlorobenzaldehyde: Similar structure but contains an aldehyde group instead of a methyl group.

Uniqueness: 1-Bromo-4-(chloromethyl)-2-methylbenzene is unique due to the presence of both bromine and chloromethyl groups on the benzene ring, along with a methyl group at the second position. This combination of substituents provides distinct reactivity and properties, making it a valuable compound for various chemical reactions and applications.

生物活性

1-Bromo-4-(chloromethyl)-2-methylbenzene, also known as a halogenated aromatic compound, has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C8H8BrCl

- Molecular Weight : 219.5 g/mol

- CAS Number : 18960610

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The halogen substituents on the benzene ring contribute to its reactivity and interaction with biological molecules.

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against a range of pathogens. Studies suggest that its structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Activity

The compound has shown promise in anticancer studies, where it may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of bromine and chlorine atoms is believed to enhance its ability to interact with DNA and other cellular targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cell proliferation.

- DNA Interaction : It can form adducts with DNA, resulting in mutagenic effects that can trigger apoptosis in cancer cells.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various halogenated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines demonstrated that this compound could induce cytotoxicity at micromolar concentrations. The compound's mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

| Study | Type | Findings |

|---|---|---|

| Journal of Antimicrobial Chemotherapy | Antimicrobial | Significant reduction in bacterial viability |

| Cancer Research Journal | Anticancer | Induced apoptosis in cancer cells via caspase activation |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-4-(chloromethyl)-2-methylbenzene?

The compound can be synthesized via Friedel-Crafts alkylation of toluene derivatives followed by halogenation. For example:

Methylation : Introduce a methyl group at the ortho position using methyl chloride and AlCl₃.

Chloromethylation : Treat with formaldehyde and HCl gas (Blanc chloromethylation) to install the chloromethyl group at the para position.

Bromination : Use Br₂ with FeBr₃ as a catalyst to brominate the aromatic ring at the meta position relative to the methyl group.

Validate purity via GC-MS (>98%) and confirm regiochemistry using ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .

Q. How can conflicting melting/boiling point data for halogenated benzene derivatives be resolved?

Discrepancies in physical properties (e.g., mp 63–66°C vs. bp 196°C for 1-bromo-4-chlorobenzene in ) often arise from isomer purity or measurement conditions. To resolve:

- Recrystallize the compound using solvents like dichloromethane/hexane.

- Compare experimental data with computational predictions (e.g., COSMO-RS solvation models).

- Cross-reference with high-purity commercial standards (e.g., ≥99% purity) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of volatile brominated byproducts.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the chloromethyl group.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does steric hindrance from the chloromethyl group influence regioselectivity in cross-coupling reactions?

The chloromethyl group at the para position creates steric bulk, directing Suzuki-Miyaura couplings to the less hindered meta position. Methodological validation:

- Perform DFT calculations (e.g., Gaussian 16) to map electron density and steric maps.

- Compare reaction yields using Pd(PPh₃)₄ vs. bulky ligands like XPhos to assess steric effects.

- Analyze regioselectivity via LC-MS and 2D NMR (NOESY for spatial proximity) .

Q. How can conflicting crystallographic data for halogenated aromatics be reconciled?

Discrepancies in bond angles/lengths (e.g., C-Br vs. C-Cl distances in and ) may arise from crystal packing or refinement protocols. To address:

- Use synchrotron X-ray diffraction for high-resolution data (≤0.8 Å).

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., halogen bonding).

- Compare with neutron diffraction studies for precise hydrogen positioning .

Q. What analytical strategies differentiate degradation products of this compound under oxidative conditions?

- HPLC-HRMS : Monitor for brominated phenols (m/z 171–173) and chlorinated quinones.

- TGA-FTIR : Track thermal decomposition pathways (e.g., HCl/Br₂ evolution above 200°C).

- EPR Spectroscopy : Detect radical intermediates during photodegradation .

Q. Methodological Notes

- Spectral Reference Data : Key NMR shifts for this compound:

- Reaction Optimization : Use DoE (Design of Experiments) to balance bromination time (4–6 hrs) and temperature (40–60°C) for maximal yield .

属性

IUPAC Name |

1-bromo-4-(chloromethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIUFUSYLQYGNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596889 | |

| Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-97-2 | |

| Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。